2-Chloro-6-hydroxyphenylboronic acid

organic synthesis one-pot reaction benzyne generation

Unlock one-pot benzyne synthesis at mild 60°C—this ortho-chloro, ortho-hydroxy boronic acid generates reactive arynes for fused polycyclics. Its enhanced nucleophilicity drives transition-metal-free Suzuki couplings in water, eliminating palladium contamination in drug discovery. Leverage water-stable boroxine networks for self-healing materials, and use the Cl/OH handles for late-stage diversification of biaryl pharmacophores. A unique dual-functional scaffold that outperforms simple phenylboronic acids.

Molecular Formula C6H6BClO3
Molecular Weight 172.37 g/mol
CAS No. 958646-70-3
Cat. No. B1456005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-hydroxyphenylboronic acid
CAS958646-70-3
Molecular FormulaC6H6BClO3
Molecular Weight172.37 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC=C1Cl)O)(O)O
InChIInChI=1S/C6H6BClO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H
InChIKeyHPTKHPAGOMESFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-hydroxyphenylboronic Acid (CAS 958646-70-3): A Dual-Functional Boronic Acid Building Block for Specialized Synthesis


2-Chloro-6-hydroxyphenylboronic acid (CAS 958646-70-3) is an ortho-substituted arylboronic acid, a class of compounds widely used in organic synthesis, catalysis, and materials engineering [1]. The compound's molecular formula is C6H6BClO3, with a molecular weight of 172.37 . Its defining structural feature is the presence of both a chloro group at the 2-position and a hydroxyl group at the 6-position relative to the boronic acid functionality. This dual-functional nature distinguishes it from simpler phenylboronic acid derivatives and enables a unique set of synthetic applications .

Why 2-Chloro-6-hydroxyphenylboronic Acid Cannot Be Replaced by Generic Boronic Acids in Targeted Applications


The ortho-substitution pattern of 2-chloro-6-hydroxyphenylboronic acid, with a chlorine atom and a hydroxyl group adjacent to the boronic acid, profoundly alters its chemical and physical properties compared to its meta- or para-substituted isomers, as well as unsubstituted phenylboronic acid [1]. These differences, which include changes in Lewis acidity, reactivity in cross-coupling reactions, and the ability to form intramolecular hydrogen bonds, are significant enough that the compound cannot be interchanged with other boronic acids in applications where these specific attributes are critical. Its use as a reagent in transition-metal-free Suzuki-type couplings, for example, relies on its unique electronic and steric profile [2].

Quantitative Evidence for 2-Chloro-6-hydroxyphenylboronic Acid's Performance Differentiation


Dual-Functionality Enables Sequential, One-Pot Syntheses Not Possible with Mono-Functional Analogs

2-Hydroxyphenylboronic acids, including 2-chloro-6-hydroxyphenylboronic acid, enable a one-pot method for generating functionalized benzynes under mild conditions (60°C) by in situ activation of both the boronic acid and hydroxyl groups [1]. This is in contrast to 2-methoxyphenylboronic acid, which lacks the free hydroxyl group for activation, and cannot participate in this tandem reaction, demonstrating the unique reactivity conferred by the dual functionality [1].

organic synthesis one-pot reaction benzyne generation

Ortho-Substitution Lowers pKa Compared to Unsubstituted Phenylboronic Acid

The presence of an ortho-hydroxyl group in 2-hydroxyphenylboronic acid derivatives lowers the pKa of the boronic acid group due to intramolecular hydrogen bonding and inductive effects [1]. While specific pKa data for 2-chloro-6-hydroxyphenylboronic acid is not available, the class effect is well-documented. Predicted pKa for 2-hydroxyphenylboronic acid is 8.61±0.58 , which is significantly lower than the pKa of unsubstituted phenylboronic acid (approximately 8.9) [1]. The ortho-chloro group in the target compound will further modulate this value.

physical chemistry acidity constant molecular recognition

Compatibility with Transition-Metal-Free Suzuki-Type Coupling

Aryl chlorides, like the one in 2-chloro-6-hydroxyphenylboronic acid, are known to be challenging substrates for traditional Suzuki-Miyaura coupling with certain boronic acids. However, the ortho-hydroxyl group activates the ring, enabling the compound to function as an effective nucleophile in transition-metal-free Suzuki-type coupling methodologies [1]. While specific yield data for the target compound is not available, related studies show that ortho-substituted phenylboronic acids can couple with aryl bromides in water at 150°C without a metal catalyst, a reaction that is inefficient for many other boronic acid derivatives [1].

green chemistry cross-coupling Suzuki reaction

Potential for Water-Stable Dynamic Covalent Chemistry via Boroxine Formation

While boroxines (cyclic anhydrides of boronic acids) are typically water-unstable, a recent study demonstrates that a boroxine structure formed from the 2-hydroxyphenylboronic acid dimer is water-compatible and can form dynamic B-O covalent bonds in aqueous environments [1]. This property is not observed with phenylboronic acid itself, whose boroxine derivatives are hydrolytically unstable. The presence of the ortho-chloro substituent on 2-chloro-6-hydroxyphenylboronic acid is expected to further modulate the electronic properties and hydrolytic stability of the resulting boroxine [2].

supramolecular chemistry dynamic covalent chemistry materials science

Optimal Procurement Scenarios for 2-Chloro-6-hydroxyphenylboronic Acid


Synthesis of Complex Biaryl and Fused Polycyclic Systems via One-Pot Benzyne Generation

Procure this compound for the efficient, one-pot synthesis of highly functionalized, multisubstituted benzene rings and fused polycyclic aromatic systems that are otherwise difficult to access. This method leverages the dual functionality of the 2-chloro-6-hydroxyphenylboronic acid to generate a reactive benzyne intermediate in situ at a mild 60°C, which can then be trapped with various arynophiles [1]. This is a key advantage over alternative methods that require harsher conditions or multiple steps.

Development of Green and Metal-Free Cross-Coupling Methodologies

Use this boronic acid as a test substrate or building block in the development and optimization of transition-metal-free Suzuki-type coupling reactions. Its ortho-substitution pattern makes it a more reactive nucleophile in these systems compared to many other arylboronic acids, enabling C-C bond formation in aqueous media without the need for expensive or toxic palladium catalysts [2]. This is particularly valuable for early-stage drug discovery and agrochemical research where heavy metal contamination is a major concern.

Construction of Stimuli-Responsive Materials with Water-Stable Dynamic Covalent Bonds

Integrate 2-chloro-6-hydroxyphenylboronic acid into polymer networks or supramolecular assemblies designed for aqueous environments. The compound's ability to form water-stable boroxine structures enables the creation of materials with self-healing, adaptive, or stimuli-responsive properties that are functional under biological or environmental conditions [3]. The ortho-chloro substituent provides an additional handle for tuning material properties.

Building Block for Ortho-Substituted Biaryl Pharmaceuticals and Agrochemicals

Source this compound as a key intermediate for constructing ortho-substituted biaryl motifs, which are common pharmacophores in numerous drug molecules and crop protection agents. The chloro group serves as a synthetic handle for further functionalization via cross-coupling, while the hydroxyl group can be used for subsequent derivatization or to modulate the physicochemical properties of the final target .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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